molecular formula C10H15NO3S B8695931 (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

(1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Cat. No.: B8695931
M. Wt: 229.30 g/mol
InChI Key: GBBJBUGPGFNISJ-UCCLLEGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine compound derived from camphor. It is known for its use as an oxidizing agent in organic synthesis, particularly in asymmetric oxidation reactions. The compound has a unique three-membered ring structure containing nitrogen, oxygen, and sulfur atoms, which contributes to its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine can be synthesized through the oxidation of camphorsulfonamide using an oxidizing agent such as m-chloroperbenzoic acid (mCPBA). The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity. The general reaction scheme is as follows:

Camphorsulfonamide+mCPBAThis compound\text{Camphorsulfonamide} + \text{mCPBA} \rightarrow \text{this compound} Camphorsulfonamide+mCPBA→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine primarily undergoes oxidation reactions. It is used as an oxidizing agent to transfer an oxygen atom to various substrates, including sulfides, amines, and enolates.

Common Reagents and Conditions:

    Oxidation of Sulfides: this compound oxidizes sulfides to sulfoxides under mild conditions.

    Oxidation of Amines: It can oxidize secondary amines to nitrones.

    Oxidation of Enolates: The compound is used for the asymmetric oxidation of enolates to produce α-hydroxy ketones.

Major Products Formed:

    Sulfoxides: From the oxidation of sulfides.

    Nitrones: From the oxidation of secondary amines.

    α-Hydroxy Ketones: From the oxidation of enolates.

Scientific Research Applications

(1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine has a wide range of applications in scientific research:

    Chemistry: It is extensively used in asymmetric synthesis to produce chiral molecules with high enantiomeric purity.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of drugs, particularly those requiring chiral intermediates.

    Industry: this compound is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine involves the transfer of an oxygen atom from the oxaziridine ring to the substrate. This process typically follows an S_N2 mechanism, where the nucleophile attacks the oxygen atom, leading to the formation of a hemiaminal intermediate. The intermediate then fragments to produce the oxidized product and a sulfinamide byproduct.

Comparison with Similar Compounds

    Davis Oxaziridine: Another oxaziridine compound used for similar oxidation reactions.

    N-Sulfonyloxaziridines: A class of oxaziridines with sulfonyl groups, used in various oxidation reactions.

Uniqueness: (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is unique due to its chiral nature and high selectivity in asymmetric oxidation reactions. Its camphor-derived structure provides a rigid and well-defined chiral environment, making it highly effective for producing enantiomerically pure products.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

(1S,8R)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

InChI

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9+,10?,11?/m1/s1

InChI Key

GBBJBUGPGFNISJ-UCCLLEGBSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]13CS(=O)(=O)N4C3(C2)O4)C

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Origin of Product

United States

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